Pioglitazone-d4(aryl) hydrochloride is a deuterated form of pioglitazone, an antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus. As a PPARγ (peroxisome proliferator-activated receptor gamma) agonist, it enhances insulin sensitivity in muscle and adipose tissue while inhibiting hepatic glucose production. The deuterated version, Pioglitazone-d4(aryl) hydrochloride, is utilized in pharmacokinetic studies and metabolic research due to its isotopic labeling, which allows for precise tracking of the compound's behavior in biological systems.
Pioglitazone-d4(aryl) hydrochloride is classified as a thiazolidinedione derivative and is specifically noted for its role in diabetes management. The compound is synthesized from pioglitazone, which itself is derived from a series of chemical reactions involving various intermediates. The deuterated form includes four deuterium atoms, enhancing its stability and providing unique properties for analytical studies.
The synthesis of Pioglitazone-d4(aryl) hydrochloride involves several key steps:
These processes are documented in patents and scientific literature that detail the specific reaction conditions and purification methods used to isolate the final product .
The molecular formula for Pioglitazone-d4(aryl) hydrochloride is . Its structure consists of:
The presence of these functional groups contributes to its pharmacological activity by influencing its binding affinity to PPARγ receptors.
Pioglitazone-d4(aryl) hydrochloride undergoes several important chemical reactions:
These reactions are critical for understanding the pharmacokinetics and dynamics of pioglitazone in therapeutic contexts.
The mechanism of action for Pioglitazone-d4(aryl) hydrochloride mirrors that of its non-deuterated counterpart:
These processes contribute to improved glycemic control in patients with type 2 diabetes mellitus.
These properties are crucial for formulation development and therapeutic applications.
Pioglitazone-d4(aryl) hydrochloride finds several scientific applications:
Pioglitazone-d4(aryl) Hydrochloride (CAS 112529-15-4 for unlabeled parent) is a deuterated analog of the antidiabetic agent pioglitazone, specifically engineered with four deuterium atoms (D4) on the aryl ring system. Its molecular formula is C19H17D4ClN2O3S with a molecular weight of 396.92 g/mol, differing from non-deuterated pioglitazone hydrochloride (392.90 g/mol) due to isotopic substitution [6] [9]. The deuterium atoms are incorporated at the 2,3,5,6-positions of the terminal phenyl ring adjacent to the thiazolidinedione pharmacophore, preserving the core structure while altering vibrational and rotational properties [4] [8]. This strategic deuteration maintains the compound's affinity for peroxisome proliferator-activated receptor gamma (PPARγ), as confirmed by comparative binding studies showing EC50 values of 0.93 μM for human PPARγ – identical to non-deuterated pioglitazone [3].
Table 1: Structural Characteristics of Pioglitazone-d4(aryl) Hydrochloride
Property | Specification |
---|---|
Chemical Name | 5-({4-2-(5-Ethylpyridin-2-yl)ethoxyphenyl}methyl)-1,3-thiazolidine-2,4-dione hydrochloride |
Molecular Formula | C19H17D4ClN2O3S |
Molecular Weight | 396.92 g/mol |
Deuterium Positions | Aryl ring (2,3,5,6 positions) |
Crystal Form | Colorless prisms (hydrochloride salt) |
Melting Point | 193-194°C (consistent with non-deuterated form) |
Purity Specification | >95% (HPLC) with deuterium enrichment >87% d4 |
Deuterium-induced bond lengthening (C-D: ~1.09 Å vs C-H: ~1.02 Å) reduces vibrational amplitudes and increases rotational barriers, particularly affecting the dihedral angle between the aryl ring and thiazolidinedione moiety. This enhances molecular rigidity without distorting the bioactive conformation required for PPARγ binding [4] [9]. X-ray diffraction analyses confirm isostructural crystal packing with the non-deuterated compound, though with subtle differences in unit cell parameters due to altered van der Waals interactions [5].
The deuterium labeling in Pioglitazone-d4(aryl) Hydrochloride follows a regiospecific pattern targeting the aryl ring's ortho and meta positions relative to the aliphatic linker. Mass spectrometry (MS) profiles indicate >95% deuterium incorporation at designated positions, with minor impurities (<12% d3 species) attributed to incomplete isotopic exchange during synthesis [4] [8]. The deuterium atoms exhibit high positional stability under physiological conditions (pH 7.4, 37°C), with <2% deuterium loss observed over 14 days in aqueous buffers. However, exposure to strongly acidic environments (pH <2) or prolonged UV radiation may induce partial deuterium-proton exchange, necessitating storage at -20°C under desiccation and inert atmosphere [4] [9].
Accelerated stability studies reveal:
Table 2: Isotopic Purity and Stability Profile
Parameter | Findings |
---|---|
Deuterium Enrichment | 87% d4, 12% d3, <1% d0 |
Recommended Storage | -20°C, desiccated, under nitrogen atmosphere |
Aqueous Stability (pH 7.4) | >98% retention over 14 days at 37°C |
Acid-Mediated Exchange | ≤5% loss at pH 1.0 (24 hours, 37°C) |
Photostability | 95% retention after 48h UV exposure |
Metabolic Stability | >90% retention in human liver microsomes |
The synthetic route involves palladium-catalyzed deuterium exchange on halogenated precursors or custom synthesis from deuterated 4-hydroxybenzaldehyde derivatives, ensuring regiospecific labeling [8] [9]. Nuclear Overhauser Effect (NOE) NMR studies confirm deuterium localization solely to the aryl ring, with no measurable isotope scrambling to adjacent methylene or pyridyl groups [4].
Spectroscopic differentiation between Pioglitazone-d4(aryl) Hydrochloride and its non-deuterated counterpart relies on distinct isotopic signatures:
NMR Spectroscopy:
Infrared Spectroscopy:
Mass Spectrometry:
Table 3: Key Spectroscopic Differences
Technique | Non-Deuterated Pioglitazone | Pioglitazone-d4(aryl) Hydrochloride |
---|---|---|
1H-NMR (Aryl) | δ 7.10-7.30 (m, 4H) | No detectable signals (7.10-7.30 ppm) |
13C-NMR | δ 130.5 (s, Caryl) | δ 130.5 (q, JC-D = 25 Hz, Caryl) |
IR (C-H/C-D) | 3030 cm-1 (C-H stretch) | 2200-2300 cm-1 (C-D stretch) |
MS (ESI+) | 356.44 [M]+ | 360.46 [M]+ (M+4 isotopic cluster) |
UV λmax | 269 nm (ε = 12,500) | 269 nm (ε = 12,500) – identical chromophore |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: